Atazanavir-d5 Isotopic Purity Specification: Quantified Control of d4 Cross-Contamination
Atazanavir-d5 from Biozol GmbH is supplied with a documented relative isotopic intensity profile of 95% d5 species and only 3% d4 species, as measured by mass spectrometry . This low d4 impurity specification is critical for minimizing cross-talk interference in MRM-based LC-MS/MS assays: the d4 species, if present at higher abundance, would produce a signal in the analyte's quantitation channel due to natural isotopic overlap or incomplete mass resolution, leading to artificially elevated measurements of unlabeled atazanavir . In contrast, commercially available Atazanavir-d6 has been reported with HPLC purity not less than 90%, indicating a broader impurity profile that includes potentially interfering isotopologues .
| Evidence Dimension | Isotopic purity and d4 impurity content |
|---|---|
| Target Compound Data | 95% d5 species, 3% d4 species (relative intensity by MS) |
| Comparator Or Baseline | Atazanavir-d6: HPLC purity ≥90% (unspecified isotopologue impurity profile) |
| Quantified Difference | Atazanavir-d5: explicitly quantified d4 impurity at 3%; Atazanavir-d6: impurity profile not isotopically specified |
| Conditions | Mass spectrometric analysis of isotopic distribution (d5 product); HPLC purity assessment (d6 product) |
Why This Matters
Procurement of Atazanavir-d5 with a quantified and controlled d4 impurity profile reduces the risk of MRM channel cross-talk, directly supporting assay accuracy without requiring additional method adjustments.
